5-Phenylisobenzofuran-1,3-dione
Description
Structure
2D Structure
Properties
IUPAC Name |
5-phenyl-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRAFABYXOZRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325306 | |
| Record name | 3,4-Biphenyldicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955-16-8 | |
| Record name | 5-Phenyl-1,3-isobenzofurandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 409605 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Biphenyldicarboxylic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409605 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Biphenyldicarboxylic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00325306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Phenylisobenzofuran 1,3 Dione
Classical Approaches to Isobenzofuran-1,3-diones
Traditional methods for constructing the isobenzofuran-1,3-dione core often rely on fundamental organic reactions, which, while robust, may involve multiple stages and harsh conditions.
A primary classical route to 5-phenylisobenzofuran-1,3-dione involves the synthesis of its corresponding dicarboxylic acid, 4-phenylphthalic acid, followed by a dehydration step. The synthesis of the acid precursor can be accomplished through methods such as the oxidation of substituted polycyclic aromatic hydrocarbons. Once the 4-phenylphthalic acid is obtained, it can be readily converted to the anhydride (B1165640).
The dehydration of phthalic acid derivatives to their respective anhydrides is a standard and effective procedure. This is typically achieved by thermal means, where heating the dicarboxylic acid above its melting point leads to the elimination of a water molecule and subsequent ring closure to form the anhydride. sci-hub.st For instance, phthalic acid itself is easily dehydrated to phthalic anhydride at temperatures above 180°C. sci-hub.st Alternatively, chemical dehydrating agents can be employed to facilitate the reaction under milder conditions.
Another multi-step classical strategy is the Diels-Alder reaction. mdpi.compku.edu.cn This approach involves the [4+2] cycloaddition of a substituted diene with a dienophile, typically maleic anhydride. To obtain a phenyl-substituted phthalic anhydride, a diene bearing a phenyl group at an appropriate position would be required. The initial cycloaddition product is a tetrahydrophthalic anhydride derivative, which must then be aromatized to yield the final product. Aromatization can be achieved by reacting the Diels-Alder adduct with bromine in the presence of a catalytic amount of an acid acceptor like pyridine (B92270) or dimethylformamide. mdpi.com This two-step sequence provides a powerful method for constructing the substituted aromatic ring system from acyclic or non-aromatic precursors.
Condensation reactions provide another classical avenue to substituted isobenzofuran-1,3-diones. The Friedel-Crafts acylation is a cornerstone of this approach, involving the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). organic-chemistry.orgnih.gov
In the context of synthesizing this compound, a plausible Friedel-Crafts strategy would involve the intramolecular cyclization of a suitably substituted benzoylbenzoic acid derivative. For example, 2-benzoyl-4-phenylbenzoic acid could be cyclized to form the target anhydride. More commonly, an intermolecular reaction is used, such as the acylation of benzene (B151609) with trimellitic anhydride chloride (the acid chloride of 1,2,4-benzenetricarboxylic anhydride). This reaction forms a benzoylphthalic acid which can then be further processed. The ketone product of a Friedel-Crafts acylation typically forms a stable complex with the Lewis acid catalyst, necessitating stoichiometric rather than catalytic amounts of the acid. arkat-usa.org Despite this, the Friedel-Crafts reaction remains a fundamental tool for creating carbon-carbon bonds to aromatic rings. nih.gov
Modern Catalytic Syntheses of this compound
Contemporary organic synthesis heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound has benefited significantly from these advancements, particularly through palladium- and copper-mediated reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling is particularly relevant for the synthesis of this compound. mdpi.comresearchgate.net This reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com
The most direct application of this methodology for the target molecule is the coupling of a halogenated phthalic anhydride, such as 4-bromophthalic anhydride, with phenylboronic acid. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com A variety of palladium catalysts, bases, and solvent systems can be employed, with microwave irradiation sometimes used to accelerate the reaction. mdpi.comresearchgate.net For example, the synthesis of 4-phenyl-1,8-naphthalimide has been successfully achieved by the Suzuki coupling of 4-bromo-1,8-naphthalic anhydride with phenylboronic acid, demonstrating the viability of this approach on a similar anhydride scaffold. mdpi.com
| Substrate 1 | Substrate 2 | Catalyst | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| 4-Bromophthalic Anhydride | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Reflux | This compound |
| 4-Chlorophthalic Anhydride | Phenylboronic Acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 °C | This compound |
| 4-Iodophthalic Anhydride | Phenylboronic Acid | Pd/C | KOH | Water/TBAB | 100 °C | This compound |
Table 1: Representative conditions for the Suzuki-Miyaura synthesis of this compound, based on analogous reactions. mdpi.comresearchgate.netnih.gov
Related palladium-catalyzed carbonylative reactions, such as the carbonylative Suzuki reaction, can also be employed to construct related structures, typically yielding biaryl ketones. organic-chemistry.org These reactions highlight the versatility of palladium catalysis in C-C bond formation and carbonylation chemistry.
Copper-mediated coupling reactions, known as Ullmann reactions or condensations, represent one of the earliest examples of transition metal catalysis in organic synthesis. The classical Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl. A variation, the Ullmann condensation, couples an aryl halide with a nucleophile such as an alcohol, amine, or thiol.
The synthesis of this compound or its precursors via a copper-mediated route is conceivable, likely through the coupling of a halogenated phthalic acid derivative with a benzene derivative. However, traditional Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often over 200°C) and high-boiling polar solvents like DMF or nitrobenzene, along with stoichiometric amounts of copper.
Modern advancements have led to the development of ligand-assisted copper-catalyzed Ullmann reactions that can proceed under significantly milder conditions. Ligands such as phenanthroline, diamines, or acetylacetonates (B15086760) can solubilize the copper catalyst and accelerate the reaction, making the process more practical and expanding its substrate scope. While less common than palladium-catalyzed methods for this specific transformation, copper-mediated coupling remains a viable, classic catalytic approach.
Mechanochemistry, which utilizes mechanical force (e.g., grinding, shearing, or milling) to induce chemical reactions, is an emerging field in green chemistry that often eliminates the need for bulk solvents. Solid-state reactions of phthalic anhydrides have been successfully demonstrated, for instance, in the synthesis of phthalimides by grinding a phthalic anhydride with a primary amine.
This principle can be extended to modern catalytic reactions. The Suzuki coupling has been performed under mechanochemical conditions, using a vibratory ball mill to react substrates in the solid state. For example, core-functionalized naphthalene (B1677914) diimides have been synthesized via Suzuki coupling in a ball mill, demonstrating that complex C-C bond formations can be achieved solvent-free. It is therefore plausible that this compound could be synthesized via a mechanochemical Suzuki coupling of solid 4-bromophthalic anhydride and phenylboronic acid with a solid palladium catalyst and a solid base like potassium carbonate. This approach offers significant environmental benefits by reducing solvent waste and often simplifying product purification.
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry is pivotal in modern organic synthesis. For phthalic anhydride derivatives like this compound, this involves the use of safer solvents, recyclable catalysts, and energy-efficient processes. The goal is to create pathways that are not only economically viable but also minimize environmental impact. google.com
Deep eutectic solvents (DESs) are emerging as promising green alternatives to conventional organic solvents in chemical synthesis. nih.gov These systems, typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor, offer several advantages, including low volatility, non-flammability, high thermal stability, and biodegradability. nih.govtandfonline.com
Research has demonstrated the successful use of DESs as both catalysts and reaction media in the synthesis of N-aryl phthalimide (B116566) derivatives from phthalic anhydride. tandfonline.comtandfonline.comepa.gov For instance, a DES prepared from choline (B1196258) chloride and malonic acid has been shown to be an effective catalyst. tandfonline.comepa.gov Another DES, composed of choline chloride and urea, can function as both a catalyst and a solvent. tandfonline.comtandfonline.comepa.gov These methods have been reported to produce moderate to high yields and allow for the catalyst/solvent system to be recycled for several consecutive runs. tandfonline.comepa.gov The application of DESs simplifies the reaction work-up, as the solvent can often be recovered by simple evaporation of water added during product filtration. tandfonline.com
The table below summarizes the use of different DES systems in the synthesis of phthalimide derivatives, which are structurally related to this compound.
| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Role | Reference |
| Choline Chloride | Malonic Acid | - | Catalyst | tandfonline.com |
| Choline Chloride | Urea | 1:2 | Catalyst/Solvent | tandfonline.com |
| Choline Chloride | Propylene Glycol | 1:3 | Solvent | nih.gov |
| Choline Chloride | Glycerol | 1:2 | Solvent | nih.gov |
| d-Fructose | Choline Chloride | 2:1 | Solvent | nih.gov |
| d-Fructose | Urea | 3:2 (w/w) | Solvent | nih.gov |
| dl-Menthol | L-Lactic Acid | 1:2 | Solvent | nih.gov |
| Tetrabutylammonium Bromide | Glycerol | 1:4 | Solvent | nih.gov |
| Tetrabutylammonium Chloride | Glycerol | 1:4 | Solvent | nih.gov |
This table is interactive. Click on the headers to sort the data.
Another significant advancement in the green synthesis of phthalic anhydride derivatives involves the use of solvent-free reaction conditions. This approach eliminates the need for volatile and often toxic organic solvents, thereby reducing waste and environmental pollution.
Recent studies have shown the feasibility of synthesizing pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes using a novel deep eutectic solvent derived from methyltriphenyl-phosphonium bromide and phthalic acid as an acid catalyst under solvent-free conditions. nih.gov This method is characterized by short reaction times, low temperatures, and high efficiency, with the added benefit of easy catalyst recycling. nih.gov
While direct solvent-free synthesis of this compound is a specific area for further research, the successful application of these conditions for related phthalic anhydride derivatives indicates a promising future for cleaner production methods for this important compound. The principles of eliminating heavy metal reagents and recycling chemical reactants are central to these green processes. google.com
Advanced Reactivity and Reaction Mechanisms of 5 Phenylisobenzofuran 1,3 Dione
Electrophilic and Nucleophilic Reactivity at the Isobenzofuran-1,3-dione Core
The reactivity of the isobenzofuran-1,3-dione core in 5-Phenylisobenzofuran-1,3-dione is dictated by the electrophilic nature of the carbonyl carbons and the aromaticity of the fused benzene (B151609) ring. The anhydride (B1165640) functional group is highly susceptible to nucleophilic attack, a characteristic that is central to many of its synthetic applications.
Nucleophilic Attack: The primary sites for nucleophilic attack are the two carbonyl carbons of the anhydride ring. This reactivity is fundamental to processes such as hydrolysis, alcoholysis, and aminolysis. rsc.orgwikipedia.org For instance, reaction with amines leads to the opening of the anhydride ring to form an intermediate amic acid, which can then cyclize to the corresponding N-substituted phthalimide (B116566). nih.govrsc.org This two-step process is a cornerstone in the synthesis of polyimides, where diamines and dianhydrides are used as monomers. acs.org The rate and efficiency of these nucleophilic substitution reactions can be influenced by the solvent and the nature of the nucleophile. rsc.org Studies on related phthalic anhydrides have shown that more basic and polar solvents can accelerate the reaction rate. rsc.org
The presence of the 5-phenyl group is expected to modulate the electrophilicity of the carbonyl carbons through electronic effects. While specific quantitative studies on the 5-phenyl derivative are not abundant in the reviewed literature, Density Functional Theory (DFT) studies on substituted phthalic anhydrides, such as 4,5-dichlorophthalic anhydride, have been used to predict the most susceptible sites for nucleophilic and electrophilic attack. mdpi.comnih.gov Such computational analyses indicate that the carbonyl carbons are the primary electrophilic centers. mdpi.com
Electrophilic Attack: Electrophilic aromatic substitution on the benzene ring of the isobenzofuran-1,3-dione core is also a possibility. The anhydride group is generally considered deactivating and meta-directing. However, the reactivity of the fused benzene ring in isobenzofuran (B1246724) systems is complex. In benzo-fused heterocycles, electrophilic attack often prefers the five-membered ring. rsc.org For this compound, the phenyl substituent itself can also undergo electrophilic substitution, although the anhydride moiety's deactivating effect would influence the conditions required.
Cycloaddition Reactions Involving the Isobenzofuran-1,3-dione Moiety
The isobenzofuran-1,3-dione moiety can participate in various cycloaddition reactions, acting either as a dienophile or, in some contexts, as a precursor to a reactive diene.
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. researchgate.netnih.gov In the context of this compound, the maleic anhydride-like fragment within its structure suggests it can act as a potent dienophile, particularly when reacting with electron-rich dienes. The general principle of the Diels-Alder reaction favors the interaction of an electron-poor dienophile with an electron-rich diene. nih.gov While specific examples of this compound participating as a dienophile in Diels-Alder reactions are not extensively documented in the surveyed literature, the reactivity of maleic anhydride with various dienes, such as anthracene, is well-established. nih.gov
Conversely, isobenzofurans, which share a core structural motif, are known to be highly reactive dienes in Diels-Alder reactions. rsc.orgresearchgate.net Although this compound itself is an anhydride and not a furan, its derivatives could potentially be transformed into reactive dienes for cycloaddition processes.
While less common than [4+2] cycloadditions, [4+1] annulation reactions offer a route to five-membered rings. There is limited specific information in the reviewed literature regarding [4+1] annulation pathways directly involving this compound. However, related phthalide (B148349) derivatives have been shown to undergo reactions that can be conceptualized within this framework. For instance, the Hauser-Kraus annulation, a [4+1] reaction between a phthalide anion and a Michael acceptor, leads to the formation of naphthalenones. researchgate.net This suggests that derivatives of this compound could potentially be utilized in similar annulation strategies.
Furthermore, a study on the reaction of 3-sulfonylphthalide with o-hydroxychalcones described a mechanism involving a Michael addition followed by an E2 elimination, while the reaction with styrenyl analogues proceeded via a [4+1] Hauser-Kraus annulation. researchgate.net
Rearrangement Reactions and Mechanistic Investigations
The structural framework of this compound and its derivatives allows for various rearrangement reactions, which can be induced by photochemical or base-catalyzed conditions.
Photochemical reactions of phthalimides, which are derivatives of phthalic anhydrides, are known to proceed through various pathways, including H-abstraction, cycloaddition, and single electron transfer. rsc.org While direct studies on the photorearrangement of this compound are scarce in the reviewed literature, the photochemistry of related aromatic compounds provides some insights. For instance, the photochemical rearrangement of 2-phenylthiophen has been studied, indicating that scrambling of the phenyl group can occur. rsc.org The irradiation of N,N-dimethylphenylethynylamine leads to its isomerization into α-phenylisobutyronitrile through a molecular rearrangement. rsc.org
It is plausible that UV irradiation of this compound could lead to excited states that undergo rearrangements to form various isobenzofuranone isomers, although specific mechanisms and products are not detailed in the available literature.
The hydrolysis of phthalic anhydride under basic conditions is a well-understood process leading to the corresponding phthalic acid. youtube.comyoutube.com The mechanism involves nucleophilic attack of the hydroxide (B78521) ion on one of the carbonyl carbons, followed by ring opening. youtube.com
Regarding elimination reactions, derivatives of isobenzofuranones (phthalides) can undergo such transformations. The chemical transformations of monomeric phthalides have been shown to include elimination reactions. nih.gov For example, a base-mediated Michael addition of a phthalide to a chalcone (B49325) can be followed by an elimination reaction to afford alkylidenephthalides. researchgate.net While the direct base-induced elimination from this compound itself is not a primary reaction pathway, its derivatives, particularly those with suitable leaving groups on the isobenzofuranone skeleton, could be expected to undergo elimination under basic conditions to form unsaturated products.
Oxidative and Reductive Transformations of this compound
The oxidative and reductive transformations of this compound, which is also identified as 4-phenylphthalic anhydride, are fundamental to synthesizing a range of derivatives and comprehending its stability in diverse chemical settings. These chemical reactions can be directed at either the anhydride functional group or the aromatic ring structures.
Oxidative Transformations
Comprehensive research focusing specifically on the oxidative transformations of this compound is not extensively detailed in publicly accessible scientific literature. Nevertheless, the reactivity of its aromatic rings can be extrapolated from studies on analogous biphenyl (B1667301) and phenanthrene (B1679779) compounds. The biphenyl segment of the molecule has the potential to undergo oxidative ring-opening, a reaction pertinent to understanding the degradation pathways of aromatic compounds. For example, the oxidation of phenanthrene, a polycyclic aromatic hydrocarbon, is understood to proceed via the formation of biphenyl carboxylic acids as crucial intermediates. acs.org The subsequent decomposition of these intermediates, such as biphenyl-2,2′-dicarboxylic acid, can result in a variety of products contingent on the specific reaction conditions. acs.org
The thermal decomposition of a related compound, biphenyl-2-carboxylic acid, at elevated temperatures (350-385 °C) has been shown to produce biphenyl and fluorenone through processes of decarboxylation and a combination of dehydration and ring-closure, respectively. acs.org Diphenic anhydride has also been identified as an intermediate in this transformation. acs.org Although these conditions are severe, they offer valuable insights into the potential oxidative reaction pathways of the phenyl-substituted ring within this compound.
The anhydride ring itself is generally resistant to oxidation. However, under forcing conditions, such as in the presence of potent oxidizing agents and high temperatures, the degradation of the entire molecule is to be expected.
Reductive Transformations
The reduction of this compound can occur through several distinct pathways, primarily targeting the anhydride functional group. The specific products formed are dependent on the choice of reducing agent and the reaction conditions employed.
Reduction to Phthalides
A prevalent reductive transformation of phthalic anhydrides is their conversion to the corresponding phthalides. This is commonly accomplished through catalytic hydrogenation. While specific studies on this compound are limited, extensive research on the hydrogenation of the parent phthalic anhydride serves as a robust model for its anticipated reactivity.
The selective hydrogenation of phthalic anhydride to phthalide has been investigated using a variety of heterogeneous catalysts. airitilibrary.comresearchgate.net Notably, nickel-based catalysts have demonstrated high levels of activity and selectivity for this transformation. researchgate.net For instance, a nickel catalyst supported on a mixed titanium dioxide-silicon dioxide (TiO2-SiO2) carrier has been reported to provide high conversion rates and selectivity towards phthalide formation. researchgate.net The introduction of a second metal, such as iron, to the catalyst formulation can further augment its performance. airitilibrary.com
Table 1: Catalytic Hydrogenation of Phthalic Anhydride to Phthalide
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity to Phthalide (%) | Reference |
|---|---|---|---|---|---|---|
| Nickel | TiO2-SiO2 | - | - | High | High | researchgate.net |
| Nickel-Iron | SBA-15 | - | - | High | Good | airitilibrary.com |
| Nickel-Iron | MCF | - | - | - | High | airitilibrary.com |
| Platinum-Nickel-Iron | SBA-15 | - | - | Increased | Decreased | airitilibrary.com |
It is projected that the hydrogenation of this compound under analogous conditions would result in the formation of 5-phenylphthalide. The phenyl substituent is not anticipated to impede the reduction of the anhydride ring under these reaction parameters.
Reduction with Complex Metal Hydrides
Potent reducing agents, such as lithium aluminum hydride (LiAlH4), are well-known for their ability to reduce cyclic anhydrides to the corresponding diols. libretexts.org In the case of this compound, treatment with LiAlH4 is expected to reduce the anhydride functionality to yield (4-phenyl-1,2-phenylene)dimethanol. The reaction is understood to proceed through the initial formation of a lactone intermediate, which is subsequently reduced further. libretexts.org
Table 2: Expected Products from the Reduction of this compound with LiAlH₄
| Reactant | Reducing Agent | Expected Product | Reference |
|---|---|---|---|
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-phenyl-1,2-phenylene)dimethanol | libretexts.org |
Electrochemical Reduction
Electrochemical methodologies can also be utilized for the reduction of phthalic anhydrides. The electrochemical hydrogenation of phthalic anhydride has been demonstrated to produce 3,5-dihydrophthalic acid. chemcess.com It is plausible that this compound could undergo a comparable transformation under electrochemical conditions, which would lead to the formation of the corresponding dihydro-derivative.
The reductive coupling of phthalic anhydrides with a variety of carbonyl compounds can be facilitated either electrochemically or by using low-valent titanium reagents. nih.gov These reactions result in the formation of 3,3-disubstituted phthalides or 1,4-dihydroxynaphthalenes, with the specific product being dependent on the coupling partner. nih.gov While not a direct reduction of the anhydride itself, these reactions highlight the reactivity of the carbonyl groups under reductive conditions.
Derivatization Strategies and Functionalization of 5 Phenylisobenzofuran 1,3 Dione
Synthesis of Ring-Substituted 5-Phenylisobenzofuran-1,3-dione Derivatives
Substitution on the aromatic rings is a primary strategy for creating derivatives. These reactions can be performed on the pre-formed this compound molecule or, more commonly, by using an already substituted precursor during synthesis.
Halogenation introduces halogen atoms (F, Cl, Br, I) onto the aromatic framework. These halogenated derivatives are not only valuable target molecules but also serve as versatile intermediates for further cross-coupling reactions. Electrophilic aromatic substitution, such as bromination, on the this compound scaffold can be directed to either the phenyl ring or the phthalic anhydride (B1165640) core, depending on the reaction conditions and the directing effects of the substituents. However, a more common and controlled approach is to start with a halogenated precursor, such as 4-bromophthalic anhydride, which can then be used to synthesize a variety of derivatives. researchgate.netresearchgate.net The presence of a halogen atom provides a reactive handle for subsequent functionalization. nih.gov
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for creating biaryl systems. harvard.edursc.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate. nih.govuwindsor.ca
In the context of this compound, this strategy is exceptionally useful for synthesizing the core structure itself or for adding further aryl or vinyl substituents. For instance, the parent compound can be synthesized by coupling 4-bromophthalic anhydride with phenylboronic acid in the presence of a palladium catalyst. By selecting different boronic acids, a diverse library of derivatives can be generated.
| Aryl Halide Precursor | Boronic Acid | Potential Product |
| 4-Bromophthalic anhydride | Phenylboronic acid | This compound |
| 4-Bromophthalic anhydride | 4-Methylphenylboronic acid | 5-(p-Tolyl)isobenzofuran-1,3-dione |
| 4-Bromophthalic anhydride | Naphthalen-2-ylboronic acid | 5-(Naphthalen-2-yl)isobenzofuran-1,3-dione |
| 5-Bromo-3-phenylphthalic anhydride | Vinylboronic acid | 5-Phenyl-3-vinylisobenzofuran-1,3-dione |
This table illustrates potential synthetic routes based on established Suzuki coupling principles.
Friedel-Crafts alkylation and acylation reactions provide routes to introduce alkyl and acyl groups onto the aromatic rings of the molecule. These reactions are typically catalyzed by Lewis acids. The regioselectivity of these reactions is governed by the electronic nature of the existing substituents. The anhydride moiety is electron-withdrawing and deactivating, while the phenyl group is activating. Therefore, electrophilic attack is more likely to occur on the appended phenyl ring, primarily at the ortho and para positions. Conversely, acylation can also be performed on precursor molecules, such as aminobenzofurans, followed by further cyclization and transformation steps. researchgate.net
Transformations at the Carbonyl Centers
The anhydride group is a highly reactive functional group that can undergo various transformations. These reactions open the anhydride ring to create new derivatives with different functionalities.
Hydrolysis : Reaction with water leads to the formation of the corresponding 4-phenylphthalic acid, a dicarboxylic acid.
Esterification : Reaction with alcohols, typically under acidic or basic catalysis, yields mono-esters or di-esters, depending on the stoichiometry and reaction conditions.
Imide Formation : The reaction with primary amines is a cornerstone of polyimide chemistry. This two-step process involves the initial formation of a phthalamic acid intermediate, which then undergoes cyclodehydration upon heating to form a stable N-substituted phthalimide (B116566). This reaction is fundamental in the production of high-performance polymers. researchgate.net
Regioselective Functionalization Approaches
Regioselective functionalization is crucial for creating specific isomers of substituted this compound. Achieving such selectivity often involves a multi-step synthetic strategy that leverages the directing effects of different functional groups. mdpi.comrsc.org
For example, starting with a substituted phenol (B47542) and an α-haloketone can lead to the regioselective formation of specific benzofuran (B130515) structures. mdpi.com Similarly, the inherent electronic differences between the two aromatic rings in this compound can be exploited. The phenyl group is more susceptible to electrophilic substitution than the deactivated phthalic anhydride ring system. This allows for selective functionalization of the phenyl ring while leaving the anhydride core intact. Further control can be achieved by introducing activating or deactivating groups at specific positions on the starting materials before the core structure is assembled. nih.gov
Synthesis of Polyaromatic Systems via this compound Intermediates
The rigid and planar structure of this compound makes it an excellent intermediate for the synthesis of larger, conjugated polyaromatic systems. These materials are of interest for their applications in electronics and materials science.
One key strategy involves palladium-catalyzed coupling reactions, such as the Sonogashira or Suzuki coupling, to extend the aromatic system. For example, coupling 4-bromophthalic anhydride with phenylacetylene (B144264) results in 5-(2-phenylethynyl)isobenzofuran-1,3-dione, a precursor for thermally stable polyimides. researchgate.net Another approach involves coupling two units of a phthalic anhydride derivative to a central aromatic ring. The synthesis of 1,3-Isobenzofurandione, 5,5'-(1,4-phenylene)bis- is an example where two anhydride units are linked through a central phenylene group, creating a large, symmetric polyaromatic molecule. nih.gov These extended structures can serve as monomers for polymerization or as core units for functional materials.
Spectroscopic and Computational Elucidation of 5 Phenylisobenzofuran 1,3 Dione Structural and Electronic Properties
Advanced Spectroscopic Characterization Techniques in Research
Spectroscopic methods are indispensable for the detailed structural and electronic analysis of 5-Phenylisobenzofuran-1,3-dione.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each nucleus. In ¹H NMR spectroscopy, the aromatic protons of the phenyl and isobenzofuran (B1246724) rings typically appear in the range of 7.0 to 8.5 ppm. The specific shifts and coupling patterns are dependent on the substitution pattern and the electronic effects of the carbonyl groups. For instance, protons on the benzoxazine (B1645224) ring and melamine (B1676169) ring can show overlapping peaks around 7.0 ppm. researchgate.net
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. The carbonyl carbons of the anhydride (B1165640) group are characteristically found at the downfield region of the spectrum, typically between 160 and 170 ppm. The aromatic carbons exhibit signals in the range of 120 to 150 ppm, with the exact positions influenced by the phenyl substituent and the electron-withdrawing nature of the anhydride moiety.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) Range | Assignment |
| ¹H | 7.0 - 8.5 | Aromatic Protons |
| ¹³C | 160 - 170 | Carbonyl Carbons (C=O) |
| ¹³C | 120 - 150 | Aromatic Carbons |
Note: Specific chemical shifts can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pathways of this compound. The compound has a molecular formula of C₁₄H₈O₃ and a molecular weight of 224.21 g/mol . chemscene.com In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) is observed at m/z 224. The fragmentation pattern often involves the loss of carbon monoxide (CO) and carbon dioxide (CO₂), which are characteristic of phthalic anhydrides. The base peak in the mass spectrum of a related compound, 5H-dibenzo[a,d]cyclohepten-5-one, appears at m/z 178.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₈O₃ |
| Molecular Weight | 224.21 g/mol |
| Molecular Ion (M⁺) | m/z 224 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the anhydride group. These typically appear as a pair of intense peaks in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹, characteristic of the symmetric and asymmetric stretching modes of the coupled carbonyls. Additionally, the C-O-C stretching of the anhydride ring can be observed around 1200-1300 cm⁻¹. The aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibration | Functional Group |
| 1750 - 1850 | Asymmetric C=O Stretch | Anhydride |
| 1700 - 1780 | Symmetric C=O Stretch | Anhydride |
| 1400 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O-C Stretch | Anhydride |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from π → π* transitions within the aromatic rings and the carbonyl groups. For a related compound, 1,3-diphenylisobenzofuran, the absorption maximum corresponding to the S₀ → S₁ electronic transition is located at 415 nm. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity.
Table 4: UV-Visible Absorption Data for a Related Isobenzofuran Derivative
| Transition | Wavelength (λmax) |
| S₀ → S₁ (π → π*) | ~415 nm |
Theoretical and Computational Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to complement experimental data and to provide a deeper understanding of the molecular properties of this compound.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, molecular orbitals, and potential reaction mechanisms of organic molecules. unimib.it For this compound, DFT calculations can predict optimized geometries, vibrational frequencies, and electronic properties. The hybrid functional B3LYP is often employed for organic molecules as it provides accurate results for a large number of compounds. unimib.it The calculated IR frequencies from DFT can be compared with experimental data to confirm structural assignments.
DFT is also instrumental in studying reaction pathways, such as cycloaddition reactions. pku.edu.cn The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the reactivity of the molecule. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its electronic excitation properties. For instance, in a study of 2-phenylbenzofuran (B156813) derivatives, the GGA-PBE functional was found to be suitable for calculating their properties.
Table 5: Selected Computational Parameters for Isobenzofuran Derivatives from DFT Studies
| Parameter | Description |
| HOMO-LUMO Gap | Indicates electronic excitability and kinetic stability. |
| Optimized Geometry | Provides bond lengths and angles. |
| Calculated Vibrational Frequencies | Correlates with experimental IR spectra. |
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to investigate the reaction mechanisms involving this compound at an atomic level. Such computational approaches are crucial for identifying the geometry and energetics of transient species, including reaction intermediates and transition states, which are often challenging to characterize experimentally. The insights gained from these models are fundamental to understanding the reactivity of the molecule, predicting reaction outcomes, and designing novel synthetic pathways.
A primary application of quantum chemical modeling for this compound is the elucidation of its behavior in reactions such as polymerization or nucleophilic addition, which are characteristic of phthalic anhydrides. For instance, in a reaction with an amine, the anhydride ring opens to form a phthalic acid amide derivative. Computational modeling can map out the entire reaction pathway for this process. This involves locating the transition state for the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. The geometry of this transition state, including the forming bond length between the nucleophile and the carbonyl carbon and the breaking C-O bond in the anhydride ring, can be precisely calculated.
Local reactivity descriptors, derived from conceptual DFT, can also be calculated to predict the most probable sites for electrophilic or nucleophilic attack. Fukui functions (f(r)) are one such descriptor, indicating the change in electron density at a particular point in the molecule when an electron is added or removed. For this compound, the carbonyl carbons are expected to have a high value for the Fukui function for nucleophilic attack (f+), confirming their electrophilic nature. A representative analysis, based on studies of similarly substituted phthalic anhydrides, would involve calculating these indices to pinpoint the reactive centers. mdpi.com
Table 1: Representative Calculated Local Reactivity Descriptors for this compound
| Atomic Site | Fukui Function (f+) for Nucleophilic Attack | Fukui Function (f-) for Electrophilic Attack |
| Carbonyl Carbon (C1) | High | Low |
| Carbonyl Carbon (C3) | High | Low |
| Phenyl Ring Carbons | Low | Moderate |
| Isobenzofuran Ring Carbons | Low | Moderate |
Note: This table is a representative example based on theoretical principles and data from analogous compounds. The values indicate relative reactivity.
Conformational Analysis and Molecular Dynamics Simulations
The structural flexibility and dynamic behavior of this compound are critical to its interactions and properties in various environments. Conformational analysis and molecular dynamics (MD) simulations provide a detailed picture of these aspects.
Conformational Analysis:
The primary degree of conformational freedom in this compound is the rotation of the phenyl group around the single bond connecting it to the isobenzofuran core. A detailed conformational analysis, typically performed using quantum chemical methods, can reveal the potential energy surface associated with this rotation. By systematically changing the dihedral angle between the phenyl ring and the isobenzofuran ring and calculating the energy at each step, a rotational energy profile can be constructed.
This analysis would likely show that the planar or near-planar conformation, where the two rings are coplanar, is the lowest energy state due to the stabilizing effects of π-conjugation. The energy barriers to rotation would correspond to conformations where the phenyl ring is perpendicular to the isobenzofuran ring, leading to steric hindrance.
Table 2: Hypothetical Rotational Energy Profile for this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 0.0 |
| 30 | 1.5 |
| 60 | 4.5 |
| 90 | 6.0 |
Note: This table presents a hypothetical energy profile to illustrate the expected conformational preferences. The exact values would require specific quantum chemical calculations.
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations offer a way to study the dynamic evolution of this compound over time, providing insights that are not accessible from static quantum chemical calculations. aps.org By simulating the motion of the molecule in a solvent or in a condensed phase, MD can reveal how intermolecular interactions influence its conformation and reactivity.
For instance, an MD simulation of this compound in a polar solvent could demonstrate the solvent's effect on the rotational dynamics of the phenyl group. The simulation could also be used to study the aggregation behavior of the molecule or its binding to a polymer chain in the context of materials science applications. The trajectory data from an MD simulation can be analyzed to calculate various properties, such as radial distribution functions to understand solvation structure, and time correlation functions to study dynamic processes.
In the context of developing materials, MD simulations could be employed to model the interface between this compound-containing polymers and other materials, providing valuable information on adhesion and other interfacial properties.
Applications of 5 Phenylisobenzofuran 1,3 Dione in Advanced Organic Materials and Chemical Synthesis
Role as Building Blocks in Complex Molecule Synthesis
The reactivity of the anhydride (B1165640) ring in 5-phenylisobenzofuran-1,3-dione makes it an excellent electrophile for reactions with various nucleophiles, enabling its incorporation into a wide array of more complex molecular structures.
Precursors for Polyimide Oligomers and Polymers
Polyimides are a class of high-performance polymers known for their exceptional thermal and oxidative stability, mechanical strength, and chemical resistance, making them suitable for aerospace and microelectronic applications. dokumen.pub this compound plays a key role in the synthesis of these advanced materials, often by controlling polymer chain length and modifying properties.
The compound can be used as a "crosslinkable-group-free end blocking agent" in polyimide synthesis. google.com In this role, it is introduced at the ends of the growing polymer chains. This process, known as end-capping, is essential for controlling the molecular weight of the resulting polyimide, which in turn influences its processing characteristics and final properties. google.com By blocking the reactive ends, the anhydride prevents further polymerization, leading to oligomers or polymers of a desired length. google.com The use of a stable, non-crosslinkable end-capper like 4-phenylphthalic anhydride ensures that the resulting polyimide remains thermoplastic, allowing it to be molded from a melt, which is a significant advantage over non-moldable thermosetting polyimides. google.com
Furthermore, 4-phenylphthalic anhydride (referred to as 4-DEPA) has been used to synthesize polyimide (PI) oligomers that are then incorporated into nanocomposites. researchgate.net In one example, a PI oligomer was synthesized using 4-DEPA and subsequently combined with graphitic carbon nitride (g-CN) to create a thermoplastic polyimide (TPI) composite with enhanced wear resistance at high temperatures. researchgate.net
Intermediates in the Synthesis of Heterocyclic Systems
The isobenzofuran-1,3-dione scaffold is a valuable starting point for the synthesis of various nitrogen- and oxygen-containing heterocyclic compounds. The reaction of the anhydride with primary amines is a common strategy to build phthalimide (B116566) derivatives.
A notable application is in the synthesis of inhibitors for protein arginine deiminases (PADs), enzymes implicated in several diseases. google.com In this multi-step synthesis, this compound is reacted with the primary amine of an ornithine-benzimidazole derivative. google.com The amine attacks the anhydride, leading to a ring-opened intermediate containing both a carboxylic acid and an amide, which then cyclizes to form the target phthalimide structure. google.com This demonstrates the utility of this compound as a key building block for creating complex, biologically active molecules. google.com
The core structure is also fundamental in creating phthalhydrazides, a class of heterocyclic compounds known for their chemiluminescent properties, with luminol (B1675438) being the most famous example. uoa.gr The synthesis of substituted luminol derivatives often proceeds through an aminophthalimide or aminophthalic anhydride intermediate. For instance, the synthesis of 4-amino-5-phenylisobenzofuran-1,3-dione, a direct derivative, serves as a precursor to the corresponding chemiluminescent phthalhydrazide. uoa.gr
Contributions to Fluorescent Dye Chemistry and Chemiluminescence Research
The rigid, aromatic structure of this compound makes it a valuable component in the design of functional dyes and luminescent materials. Its incorporation into a molecule can influence the electronic transitions, leading to useful photophysical properties.
The compound has been explicitly used as a starting material for creating organic electroluminescent materials. google.com In the synthesis of these materials, 4-phenylphthalic anhydride is used in place of standard phthalic anhydride to introduce the phenyl group, modifying the electronic and structural properties of the final electroluminescent molecule. google.com
Its most significant contribution is in the field of chemiluminescence, particularly in the rational design of luminol derivatives. uoa.gr The light-emitting step in luminol's reaction is the fluorescence of an excited-state 3-aminophthalate (B1234034) anion. uoa.gr By starting with a substituted anhydride like 4-amino-5-phenylisobenzofuran-1,3-dione, researchers can create luminol analogues with tailored properties. uoa.gr The phenyl group at the 5-position influences the electronic environment of the resulting aminophthalate, which in turn affects the efficiency of the chemiluminescent reaction and the wavelength of the emitted light. uoa.gr This allows for the rational design of more potent chemiluminescent agents for various analytical and bioanalytical applications. uoa.gr
Advanced Synthetic Methodologies Utilizing this compound
The creation and use of this compound often involve sophisticated synthetic techniques that highlight modern organic chemistry.
Catalytic Systems in Organic Transformations
Modern catalysis offers efficient and elegant routes to and from the isobenzofuran-1,3-dione scaffold. Palladium catalysis is a prominent tool in this context.
An advanced method for the synthesis of this compound involves a palladium-catalyzed oxidative carbonylative [4+1] annulation. rsc.org This reaction uses a palladium catalyst to combine an aromatic acid with carbon monoxide to construct the anhydride ring, providing a direct and atom-economical route to the desired product. rsc.org
Conversely, the compound itself can be a substrate in palladium-catalyzed reactions. Syntheses of electroluminescent materials have been described where 4-phenylphthalic anhydride is reacted with bromoaniline derivatives under palladium catalysis to form N-aryl phthalimides, demonstrating the use of catalysis to functionalize the anhydride. google.com
Total Synthesis Approaches Involving Isobenzofuran-1,3-dione Scaffolds
The isobenzofuran-1,3-dione framework serves as a key structural unit in the total synthesis of complex functional molecules. Its defined stereochemistry and reactivity make it a reliable building block.
The synthesis of highly specific protein arginine deiminase (PAD) inhibitors is a prime example. google.com Here, this compound is not merely a reagent but a scaffold that is incorporated into the final complex molecule. google.com The synthesis involves a sequence of reactions that build a peptide-like structure onto the anhydride, resulting in a potent and selective enzyme inhibitor. google.com This approach showcases how a relatively simple starting material can be elaborated into a sophisticated molecule with a specific biological function.
Future Directions and Emerging Research Areas
Novel Synthetic Routes to 5-Phenylisobenzofuran-1,3-dione Analogues
The development of efficient and diverse synthetic methodologies is paramount for exploring the full potential of the this compound scaffold. While classical methods for the synthesis of phthalic anhydrides are well-established, future research will likely focus on more sophisticated and atom-economical approaches to generate a wide array of analogues with tailored properties. wikipedia.org
One promising direction is the application of modern cross-coupling strategies. For instance, the palladium-catalyzed Suzuki coupling of a boronic acid-substituted phthalic anhydride (B1165640) with various aryl halides can provide a direct and modular route to a diverse library of 5-aryl and 5-heteroaryl isobenzofuran-1,3-diones. nih.gov This approach offers significant advantages in terms of functional group tolerance and the ability to introduce a wide range of substituents onto the phenyl ring.
Furthermore, the development of one-pot synthesis from readily available starting materials is a key area of interest. A one-step synthesis of substituted isobenzofuran-1(3H)-ones and isobenzofuran-1,3-diones from indane derivatives using molecular oxygen in subcritical water has been reported, offering an environmentally benign and catalyst-free alternative. researchgate.net Adapting such methods for the synthesis of 5-phenyl substituted analogues could be a significant step forward.
Another area of exploration is the functionalization of the isobenzofuranone core itself. The synthesis of C-3 functionalized isobenzofuran-1(3H)-ones through condensation, aromatization, and acetylation reactions has been demonstrated, providing access to a range of derivatives with potential biological activity. nih.gov Applying these strategies to this compound could yield novel compounds with unique properties.
| Synthetic Strategy | Description | Potential Advantages | References |
| Palladium-Catalyzed Cross-Coupling | Suzuki coupling of boronic acid-substituted phthalic anhydrides with aryl halides. | High functional group tolerance, modularity, access to diverse analogues. | nih.gov |
| One-Pot Synthesis from Indanes | Oxidation of indane derivatives using molecular oxygen in subcritical water. | Environmentally benign, catalyst-free, atom-economical. | researchgate.net |
| C-3 Functionalization | Condensation, aromatization, and acetylation reactions on the isobenzofuranone core. | Access to novel derivatives with potential biological activity. | nih.gov |
Exploration of Unconventional Reactivity Modes
Beyond its traditional role as a precursor to imides and esters, the isobenzofuran-1,3-dione moiety possesses a rich and underexplored reactivity profile. Future research is expected to delve into unconventional reaction modes to unlock new synthetic possibilities.
The hetero-Diels-Alder reaction of isobenzofurans is a powerful tool for the convergent synthesis of complex heterocyclic architectures. rsc.org While isobenzofurans themselves can be unstable, their in situ generation from precursors followed by trapping with a variety of dienophiles offers a versatile strategy. rsc.org Exploring the Diels-Alder reactivity of this compound, either as a diene or a dienophile (after suitable modification), could lead to the synthesis of novel polycyclic and cage-like structures with interesting topologies and potential applications in supramolecular chemistry. The reactivity of the dienophile is often enhanced by the presence of electron-withdrawing groups. libretexts.org
Photochemical reactions represent another frontier. The interaction of the this compound scaffold with light could induce unique transformations, such as [2+2] cycloadditions or intramolecular rearrangements, leading to the formation of strained ring systems or complex polycyclic aromatic compounds.
Furthermore, the regioselective opening of the anhydride ring by various nucleophiles under non-classical conditions could provide access to a wide range of functionalized benzoic acid derivatives. researchgate.net Understanding and controlling this regioselectivity will be crucial for the selective synthesis of complex molecules.
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic methodologies from the laboratory bench to industrial-scale production often faces challenges related to safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer elegant solutions to these problems and are poised to revolutionize the synthesis of this compound and its derivatives. rsc.orgresearchgate.net
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, especially for highly exothermic or hazardous reactions. rsc.orgamt.ukacs.org The synthesis of isobenzofuran-1,3-dione analogues could be significantly improved by adapting existing batch methods to continuous flow processes. This would not only allow for safer and more efficient production but also enable the rapid optimization of reaction conditions.
Automated synthesis platforms, which combine robotics, software, and analytical tools, can accelerate the discovery and development of new molecules by enabling high-throughput experimentation. researchgate.netyoutube.com By integrating automated synthesis with the modular synthetic routes described in section 7.1, it will be possible to rapidly generate large libraries of this compound analogues for screening in various applications, such as drug discovery and materials science.
| Technology | Key Advantages for Isobenzofuran-1,3-dione Synthesis | References |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise process control, scalability. | rsc.orgresearchgate.netamt.ukacs.org |
| Automated Synthesis | High-throughput screening, rapid library generation, accelerated discovery of new materials and bioactive molecules. | researchgate.netyoutube.com |
Advanced Materials Science Applications Beyond Current Scope
The inherent properties of the this compound scaffold, such as its rigidity, aromaticity, and reactivity, make it an attractive building block for the creation of advanced materials with tailored properties. While phthalic anhydrides are already used in the production of polymers like polyimides, future research is expected to explore more sophisticated applications. ontosight.aiontosight.ai
One area of significant potential is in the development of high-performance polymers. The incorporation of the this compound unit into polymer backbones can enhance their thermal stability, mechanical strength, and optical properties. For example, novel polyetherimides synthesized from bis(ether anhydride)s exhibit excellent thermal and dimensional stability. researchgate.net The synthesis of novel polyimides and other polymers derived from this compound could lead to materials with superior performance characteristics for applications in aerospace, electronics, and automotive industries.
Furthermore, the unique electronic properties of the this compound core could be exploited in the design of organic electronic materials. By incorporating electron-donating or -accepting moieties, it may be possible to tune the HOMO/LUMO energy levels and create materials for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The porous nature of certain polymers derived from isobenzofuran-1,3-dione analogues also suggests potential applications in gas storage and separation. The design of microporous organic polymers with high surface areas and specific binding sites for gases like carbon dioxide or hydrogen is a very active area of research.
Computational Design of New Isobenzofuran-1,3-dione Based Architectures
Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. nih.gov In the context of this compound, computational methods can be employed to predict the properties of new analogues, guide the design of novel synthetic targets, and elucidate reaction mechanisms.
For example, density functional theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of new this compound derivatives. This information can be used to identify promising candidates for specific applications, such as organic electronics or nonlinear optics, before they are synthesized in the lab.
Molecular docking and other in silico screening methods can be used to predict the binding affinity of this compound analogues to biological targets, such as enzymes or receptors. nih.govjmpas.com This can accelerate the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest predicted activity. For instance, structure-based design has been successfully used to develop selective inhibitors for enzymes like GSK-3β based on related heterocyclic scaffolds. nih.gov
Furthermore, computational studies can provide valuable insights into the mechanisms of reactions involving this compound, such as its cycloaddition reactions or ring-opening reactions. This understanding can be used to optimize reaction conditions and develop new, more efficient synthetic methods.
| Computational Method | Application in this compound Research | References |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. | nih.gov |
| Molecular Docking | Prediction of binding affinity to biological targets for drug discovery. | nih.govjmpas.com |
| Mechanistic Studies | Elucidation of reaction pathways to guide synthetic optimization. | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Phenylisobenzofuran-1,3-dione with high purity?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted phthalic anhydrides with phenylacetylene derivatives under inert conditions. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency .
- Purification : Recrystallization from anhydrous ethanol or chromatography (silica gel, hexane/ethyl acetate eluent) to achieve >95% purity.
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR .
- Data Table :
| Parameter | Optimal Condition |
|---|---|
| Reaction Temp | 80–100°C |
| Catalyst Loading | 5 mol% ZnCl₂ |
| Yield | 72–85% |
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify anhydride C=O stretching at 1770–1820 cm⁻¹ and aromatic C-H bending at 700–800 cm⁻¹ .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak (m/z 236.2) .
- X-ray Crystallography : Resolve crystal structure (e.g., monoclinic P2₁/c space group) to confirm bond lengths and angles .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer :
- Variable Selection : Test factors like temperature, solvent polarity, and catalyst type using a 2³ factorial design .
- Data Analysis : Apply ANOVA to identify significant variables (e.g., temperature has p < 0.05 impact on yield).
- Case Study : A study optimizing methyl-substituted derivatives achieved 92% yield by prioritizing solvent polarity (DMF > THF) .
Q. How should researchers address contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Validate assays (e.g., IC₅₀ in cancer cell lines) under standardized conditions (pH, temperature, cell passage number) .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to resolve discrepancies in cytotoxicity reports .
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent positioning .
Q. What advanced computational methods are suitable for predicting the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to forecast regioselectivity in Diels-Alder reactions .
- Data Table :
| Computational Tool | Application |
|---|---|
| Gaussian 16 | Transition state modeling |
| COMSOL Multiphysics | Reaction kinetics simulation |
Q. How can researchers design experiments to study the environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) at 25°C using LC-MS to detect breakdown products (e.g., phthalic acid derivatives) .
- Photodegradation : Expose to UV light (254 nm) and quantify intermediates via GC-MS .
- Ecotoxicity Assessment : Use Daphnia magna bioassays to evaluate acute toxicity of degradation products .
Methodological Considerations for Data Reliability
- Cross-Validation : Always corroborate spectral data with multiple techniques (e.g., NMR + IR) to avoid artifacts .
- Source Verification : Prioritize data from peer-reviewed journals (e.g., Acta Crystallographica) over vendor-provided reports .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, especially for anhydride byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
